REACTION_CXSMILES
|
[CH3:1][C:2]1([CH3:8])[CH2:6][NH:5][C:4](=[O:7])[CH2:3]1.[ClH:9].[OH2:10]>>[ClH:9].[NH2:5][CH2:6][C:2]([CH3:8])([CH3:1])[CH2:3][C:4]([OH:10])=[O:7] |f:3.4|
|
Name
|
|
Quantity
|
2.52 g
|
Type
|
reactant
|
Smiles
|
CC1(CC(NC1)=O)C
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
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UNSPECIFIED
|
Setpoint
|
120 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
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Details
|
After it was cooled to room temperature
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Type
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WASH
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Details
|
the mixture was washed twice with dichloromethane
|
Type
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CUSTOM
|
Details
|
The aqueous layer was evaporated
|
Name
|
|
Type
|
product
|
Smiles
|
Cl.NCC(CC(=O)O)(C)C
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.4 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |